molecular formula C6H9F3O B2676348 6,6,6-Trifluorohexan-3-one CAS No. 1194765-43-9

6,6,6-Trifluorohexan-3-one

Cat. No.: B2676348
CAS No.: 1194765-43-9
M. Wt: 154.132
InChI Key: LKEYHSAKBVEOJQ-UHFFFAOYSA-N
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Description

6,6,6-Trifluorohexan-3-one is an organic compound characterized by the presence of three fluorine atoms attached to the sixth carbon of a hexanone chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

6,6,6-Trifluorohexan-3-one can be synthesized through various methods. One common approach involves the reaction of hexan-3-one with a trifluoromethylating agent such as trifluoromethyl iodide (CF₃I) in the presence of a base like potassium carbonate (K₂CO₃). The reaction is typically carried out under anhydrous conditions and at elevated temperatures to ensure complete trifluoromethylation .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow reactors that allow for better control over reaction conditions and higher yields. The use of catalysts, such as transition metal complexes, can also enhance the efficiency of the trifluoromethylation process .

Chemical Reactions Analysis

Types of Reactions

6,6,6-Trifluorohexan-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl carboxylic acids, while reduction can produce trifluoromethyl alcohols .

Scientific Research Applications

6,6,6-Trifluorohexan-3-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6,6,6-Trifluorohexan-3-one involves its interaction with various molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, thereby modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 6,6,6-Trifluoro-2-hexanone
  • 6,6,6-Trifluoro-4-hexanone
  • 6,6,6-Trifluoro-5-hexanone

Uniqueness

6,6,6-Trifluorohexan-3-one is unique due to its specific position of the trifluoromethyl group, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds. The position of the trifluoromethyl group can affect the compound’s stability, solubility, and interaction with biological targets .

Properties

IUPAC Name

6,6,6-trifluorohexan-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F3O/c1-2-5(10)3-4-6(7,8)9/h2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKEYHSAKBVEOJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)CCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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